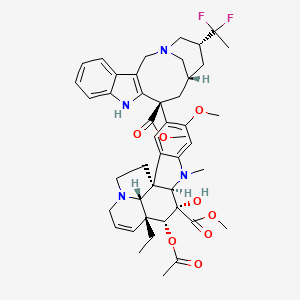

Vinflunine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vinflunina es un nuevo derivado fluorado de la vinca alcaloide, utilizado principalmente en el tratamiento del carcinoma de células transicionales avanzado o metastásico del tracto urotelial. Fue descrito por primera vez en 1998 en el centro de investigación Pierre Fabre en Francia y es conocido por sus propiedades antimitóticas, que inducen el arresto del ciclo celular en la fase G2/M y promueven la muerte celular por apoptosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Vinflunina se obtiene por semisíntesis utilizando química superácida para introducir selectivamente dos átomos de flúor en la posición 20′ del residuo cataranthina. Esta modificación es crucial para su actividad antitumoral .

Métodos de Producción Industrial: La producción industrial de vinflunina implica el uso de química superácida para modificar el residuo cataranthina de la molécula de la vinca alcaloide. Este proceso optimiza el índice terapéutico del derivado .

Análisis De Reacciones Químicas

Tipos de Reacciones: Vinflunina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Vinflunina puede ser oxidada bajo condiciones específicas, lo que lleva a la formación de diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el residuo fluorado, alterando su actividad biológica.

Sustitución: Las reacciones de sustitución, particularmente las que involucran los átomos de flúor, pueden conducir a la formación de varios análogos con diferentes propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de intercambio de halógenos a menudo implican reactivos como el yoduro de sodio en acetona.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de vinflunina, cada uno con perfiles farmacológicos únicos .

Aplicaciones Científicas De Investigación

Vinflunina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto modelo para estudiar vincas alcaloides fluoradas y sus propiedades químicas.

Biología: Investigado por sus efectos en la regulación del ciclo celular y la apoptosis en diversas líneas celulares.

Medicina: Principalmente utilizado en el tratamiento del carcinoma de células transicionales avanzado o metastásico del tracto urotelial. .

Industria: Utilizado en el desarrollo de nuevos agentes quimioterapéuticos con mayor eficacia y menor toxicidad.

Mecanismo De Acción

Vinflunina ejerce sus efectos inhibiendo la ensambladura de microtúbulos a concentraciones micromolares. Se une a la tubulina en o cerca de los sitios de unión de la vinca, evitando su polimerización en microtúbulos durante la proliferación celular. Esta inhibición conduce al arresto del ciclo celular en la fase G2/M y promueve la muerte celular por apoptosis. Los objetivos moleculares y las vías involucradas incluyen la tubulina y la red de microtúbulos .

Compuestos Similares:

- Vincristina

- Vinblastina

- Vinorelbina

Comparación: Vinflunina es única entre las vincas alcaloides debido a la introducción de dos átomos de flúor en la posición 20′ del residuo cataranthina. Esta modificación mejora su actividad antitumoral y amplía su espectro de actividad en relación con otras vincas alcaloides. En diversas malignidades murinas y xenotrasplantes de tumores humanos, vinflunina ha mostrado una eficacia superior en comparación con vincristina, vinblastina y vinorelbina .

La estructura química única de Vinflunina y su actividad antitumoral mejorada la convierten en una adición valiosa al arsenal de agentes quimioterapéuticos utilizados en el tratamiento de diversos cánceres.

Comparación Con Compuestos Similares

- Vincristine

- Vinblastine

- Vinorelbine

Comparison: Vinflunine is unique among vinca alkaloids due to the introduction of two fluorine atoms at the 20′ position of the catharanthine moiety. This modification enhances its antitumor activity and broadens its spectrum of activity relative to other vinca alkaloids. In various murine malignancies and human tumor xenografts, this compound has shown superior efficacy compared to vincristine, vinblastine, and vinorelbine .

This compound’s unique chemical structure and enhanced antitumor activity make it a valuable addition to the arsenal of chemotherapeutic agents used in the treatment of various cancers.

Propiedades

Fórmula molecular |

C45H54F2N4O8 |

|---|---|

Peso molecular |

816.9 g/mol |

Nombre IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26-,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1 |

Clave InChI |

NMDYYWFGPIMTKO-HBVLKOHWSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

SMILES isomérico |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

SMILES canónico |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

Sinónimos |

Javlor vinflunine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.